(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)
CAS No.: 68728-50-7
Cat. No.: VC17965284
Molecular Formula: C19H17ClFN3Na2O6S
Molecular Weight: 515.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68728-50-7 |
|---|---|
| Molecular Formula | C19H17ClFN3Na2O6S |
| Molecular Weight | 515.9 g/mol |
| IUPAC Name | disodium;(4S)-2-[carboxylato-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
| Standard InChI | InChI=1S/C19H19ClFN3O6S.2Na/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16;;/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/t13?,14-,16?;;/m0../s1 |
| Standard InChI Key | XPYCCNDXZSVHOW-PVMIAKJLSA-L |
| Isomeric SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₉H₁₇ClFN₃Na₂O₆S, with a molecular weight of 515.9 g/mol. Its IUPAC name reflects the stereochemical configuration at the 4th position (4S) and the presence of a thiazolidine ring substituted with carboxylate and disodium groups. The structural backbone incorporates a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole moiety linked via an amide bond to the penicilloic acid core, a hallmark of β-lactam antibiotic degradation products .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 68728-50-7 |
| Molecular Formula | C₁₉H₁₇ClFN₃Na₂O₆S |
| Molecular Weight | 515.9 g/mol |
| SMILES Notation | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| InChI Key | XPYCCNDXZSVHOW-PVMIAKJLSA-L |
The stereospecific arrangement at the 4S position ensures structural alignment with flucloxacillin, facilitating its role as a hydrolysis byproduct.
Synthesis and Degradation Pathways
Formation Mechanisms
Penicilloic acids arise from β-lactam ring hydrolysis, a common degradation pathway for penicillins. In flucloxacillin, enzymatic or chemical cleavage of the β-lactam bond yields the penicilloic acid derivative, which retains the side-chain isoxazole group but lacks antibacterial activity . This process is accelerated under alkaline conditions or in the presence of β-lactamases.
Laboratory Synthesis
A 2023 study detailed a controlled synthesis of this impurity, emphasizing pH and temperature optimization . The reaction involves flucloxacillin disodium salt hydrolysis in a buffered aqueous medium (pH 8.0–9.0) at 40–50°C, followed by purification via reverse-phase chromatography. Impurity yields ranged from 0.5% to 2.5%, consistent with typical degradation levels in pharmaceutical formulations .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for quantifying this penicilloic acid in flucloxacillin samples. A validated method employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (75:25 v/v) at 1.0 mL/min. Detection at 225 nm achieves a limit of quantification (LOQ) of 0.05 μg/mL, ensuring sensitivity for trace impurity analysis .
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate buffer (pH 6.8):ACN (75:25) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Retention Time | 8.2 ± 0.3 minutes |
Pharmacological and Toxicological Insights
Metabolic Disposition
In patients with renal impairment, flucloxacillin metabolism shifts toward hepatic pathways, increasing penicilloic acid production. A pharmacokinetic study in 12 ICU patients receiving 4.0 g flucloxacillin revealed that 5'-hydroxymethylflucloxacillin (5-OH-FX) and its penicilloic acid derivatives constituted up to 35.9% of total plasma concentrations . Despite comparable clearance rates to the parent drug (0.12 L/h/kg), 5-OH-FX exhibited prolonged half-lives (>6 hours) in renally compromised individuals .
Comparative Analysis with Flucloxacillin
Table 3: Flucloxacillin vs. Penicilloic Acid Derivative
| Property | Flucloxacillin | Penicilloic Acid Derivative |
|---|---|---|
| Molecular Weight | 453.9 g/mol | 515.9 g/mol |
| Antibacterial Activity | Active (β-lactam-dependent) | Inactive |
| Renal Clearance | 0.15 L/h/kg | 0.12 L/h/kg |
| Biliary Excretion | 10–15% | 60–70% (as 5-OH-FX) |
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